4,5-Dichlorothiophene-2-carboxylic acid
Overview
Description
4,5-Dichlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S and a molecular weight of 197.04 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
4,5-Dichlorothiophene-2-carboxylic Acid is primarily used in the preparation of compounds that have therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .
Mode of Action
BACE1 and BACE2 are critical in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s patients .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the production of beta-amyloid peptides. By inhibiting BACE1 and BACE2, the compound can potentially reduce the accumulation of these peptides, thereby mitigating the symptoms of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action would be the reduction in the production of beta-amyloid peptides. This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichlorothiophene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene-2-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration . This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,5-Dichlorothiophene-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: Another dichlorinated thiophene derivative with similar chemical properties.
Thiophene-2-carboxylic acid: A non-chlorinated analog that serves as a precursor in the synthesis of chlorinated derivatives.
5-Chloro-2-thiophenecarboxylic acid: A mono-chlorinated derivative with distinct reactivity compared to the dichlorinated compound.
Uniqueness
4,5-Dichlorothiophene-2-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for the formation of a wide range of derivatives.
Properties
IUPAC Name |
4,5-dichlorothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBAYLWBVQVMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308220 | |
Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-29-7 | |
Record name | 31166-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichlorothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the reported synthesis of 4,5-Dichlorothiophene-2-carboxylic acid?
A1: The research presents a novel approach to synthesizing this compound from thiophene-2-carboxylic acid. [] The key innovation lies in utilizing N-chlorosuccinimide as the chlorinating agent. This method offers several advantages over traditional approaches:
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